1-(6-Methylbenzofuran-2-yl)ethanone
Overview
Description
1-(6-Methylbenzofuran-2-yl)ethanone is a synthetic compound with the molecular formula C11H10O2. It is characterized by a yellowish liquid appearance and a sweet, floral odor. This compound is commonly used in the fragrance industry due to its pleasant scent.
Scientific Research Applications
1-(6-Methylbenzofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its pleasant odor
Future Directions
Mechanism of Action
Mode of Action
The mode of action of benzofuran derivatives can vary greatly depending on the specific compound and its structure . Without specific information on “1-(6-Methylbenzofuran-2-yl)ethanone”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Again, the affected biochemical pathways can vary greatly among benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylbenzofuran-2-yl)ethanone typically involves the reaction of 6-methylbenzofuran with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 6-methylbenzofuran-2-carboxylic acid.
Reduction: Formation of 1-(6-methylbenzofuran-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
- 2-Acetylbenzofuran
- 1-(6-Methoxy-1-benzofuran-2-yl)ethanone
Uniqueness
1-(6-Methylbenzofuran-2-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 6-position enhances its hydrophobicity and influences its interaction with biological targets, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
1-(6-methyl-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-6-10(8(2)12)13-11(9)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLPPHUAGUDZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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